2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a hydroxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as an aldehyde or ketone.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a phenyl group is replaced by a hydroxyphenyl group.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl and hydroxyphenyl derivatives.
Scientific Research Applications
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Characterized by the presence of a triazole ring and hydroxyphenyl group.
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Contains a chlorophenyl group instead of a hydroxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group, in particular, enhances its potential for interactions with biological targets and its overall versatility in various applications.
Properties
Molecular Formula |
C22H18N4O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H18N4O2S/c27-19-13-11-16(12-14-19)21-24-25-22(26(21)18-9-5-2-6-10-18)29-15-20(28)23-17-7-3-1-4-8-17/h1-14,27H,15H2,(H,23,28) |
InChI Key |
SPFQAMMAYJOONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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